5-Bromo-4-fluoropyridin-2-amine
Overview
Description
5-Bromo-4-fluoropyridin-2-amine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is stored under inert gas (nitrogen or Argon) at 2–8 °C .
Synthesis Analysis
The synthesis of 5-Bromo-4-fluoropyridin-2-amine involves a reaction with N-bromosuccinimide. The reaction solution was stirred at room temperature in darkness for 2 hours. After evaporation of the solvent, the crude product was purified on a silica gel column eluting with EtOAc to give 5-bromo-4- fluoropyridin-2-amine as an ivory solid .Molecular Structure Analysis
The molecular formula of 5-Bromo-4-fluoropyridin-2-amine is C5H4BrFN2 . It has 9 heavy atoms and 6 aromatic heavy atoms . The InChI Key is GGHBRLQYBZMEPV-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
5-Bromo-4-fluoropyridin-2-amine has a predicted boiling point of 233.6±35.0 °C and a predicted density of 1.813±0.06 g/cm3 . It is soluble in DMSO, DMF, and other polar solvents and has low solubility in water.Scientific Research Applications
Chemoselective Functionalization
Research on the chemoselective functionalization of related compounds, like 5-bromo-2-chloro-3-fluoropyridine, has been documented. This process involves catalytic amination conditions that afford exclusively the bromide substitution product for secondary amines and primary anilines. Such functionalization plays a crucial role in synthesizing various chemical compounds and intermediates (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
Radiosynthesis Applications
The compound has been used in the radiosynthesis of 2-amino-5-[18F]fluoropyridines, achieved via palladium-catalyzed reaction with various amines. This process is significant in the field of radiochemistry, providing a method to create labeled compounds for scientific research (Pauton, Gillet, Aubert, Bluet, Gruss-Leleu, Roy, & Perrio, 2019).
Synthesis of Novel Derivatives
The synthesis of novel derivatives, such as fluoropicolinate herbicides, involves the use of related fluoropyridines. This synthesis pathway is critical in developing new chemical entities with potential applications in agriculture and industry (Johnson, Renga, Galliford, Whiteker, & Giampietro, 2015).
Organic Synthesis and Catalysis
In organic synthesis, compounds like 5-Bromo-4-fluoropyridin-2-amine are used in various catalytic reactions. For example, the amination of 5-bromo-2-chloropyridine catalyzed by palladium-Xantphos complex predominantly gives high yields of aminated products, demonstrating its utility in chemical synthesis (Ji, Li, & Bunnelle, 2003).
Safety And Hazards
properties
IUPAC Name |
5-bromo-4-fluoropyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrFN2/c6-3-2-9-5(8)1-4(3)7/h1-2H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHBRLQYBZMEPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1N)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40728291 | |
Record name | 5-Bromo-4-fluoropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40728291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-fluoropyridin-2-amine | |
CAS RN |
944401-69-8 | |
Record name | 5-Bromo-4-fluoro-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=944401-69-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-4-fluoropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40728291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-4-fluoropyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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